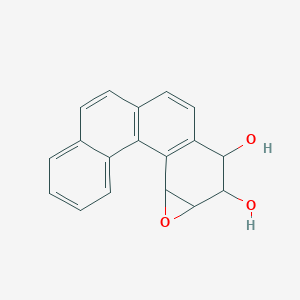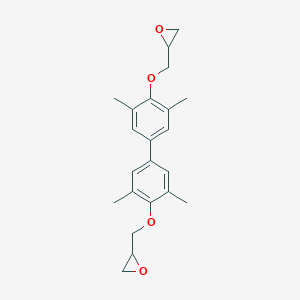
BcPhde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene is a complex organic compound known for its significant biological activity. It is a type of diol epoxide, which is a class of compounds that are often studied for their mutagenic and carcinogenic properties. This compound is particularly interesting due to its structural complexity and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the epoxidation of a precursor diol compound. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired epoxide ring.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches under highly controlled laboratory conditions to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the epoxide ring, leading to different diol products.
Substitution: Various nucleophiles can attack the epoxide ring, resulting in substitution products.
Common Reagents and Conditions
Oxidizing Agents: Peracids and other strong oxidizers are commonly used.
Reducing Agents: Metal hydrides and other reducing agents can be employed.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more complex epoxides, while reduction typically yields diols.
Aplicaciones Científicas De Investigación
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of diol epoxides and their reactions.
Biology: This compound is studied for its interactions with biological molecules, particularly DNA.
Medicine: Research into its mutagenic and carcinogenic properties helps in understanding cancer mechanisms.
Industry: Although not widely used industrially, it serves as a reference compound in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene involves its interaction with DNA. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is a key factor in its mutagenic and carcinogenic properties. The compound’s effects are mediated through various molecular pathways, including those involving glutathione transferases, which can conjugate the compound and reduce its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene: Similar in structure but differs in the aromatic ring system.
Benzo[a]pyrene diol epoxides: These compounds are also studied for their mutagenic properties and have similar reactivity.
Uniqueness
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene is unique due to its specific structure, which includes both an epoxide ring and diol groups. This combination makes it particularly reactive and biologically significant, especially in the context of DNA interactions and mutagenesis.
Propiedades
Número CAS |
111001-48-0 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
4-oxapentacyclo[9.8.0.02,8.03,5.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)17-18(21-17)16(15)20/h1-8,15-20H |
Clave InChI |
QGMAOLZIDYVIDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
Sinónimos |
1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2beta,3alpha,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2beta,3alpha,11dalpha))-isomer 3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3 alpha,4 beta-dihydroxy-1 beta,2 beta-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3,4-DETBP B(c)PhDE BcPh DE cpd BcPHDE benzo(c)phenanthrene-3,4-dihydrodiol-1,2-epoxide D-1,2-ETBP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)



![bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride](/img/structure/B33790.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)





